molecular formula C22H27N3O6 B2705635 1-((3-(3,4-Dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-methoxyphenethyl)urea CAS No. 954589-30-1

1-((3-(3,4-Dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-methoxyphenethyl)urea

Cat. No. B2705635
CAS RN: 954589-30-1
M. Wt: 429.473
InChI Key: ZHKPIFSRONPBDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3-(3,4-Dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-methoxyphenethyl)urea is a useful research compound. Its molecular formula is C22H27N3O6 and its molecular weight is 429.473. The purity is usually 95%.
BenchChem offers high-quality 1-((3-(3,4-Dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-methoxyphenethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(3,4-Dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-methoxyphenethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Novel derivatives of urea compounds have been synthesized and characterized, demonstrating potential in antimicrobial applications. The synthesis process involves the condensation of phenyl phosphordichloridates with various anilines, leading to the formation of compounds with potential biological activities (Rani et al., 2014).
  • The reactions of N′-diphenylmethylene-N-phenyl-N-trimethylsilylurea with a variety of acceptor molecules have been studied, resulting in the formation of heterocyclic compounds such as imidazolidinone, triazinone, and pyrimidinone derivatives. This work illustrates the utility of urea derivatives in synthesizing a wide range of heterocyclic compounds (Matsuda et al., 1976).

Biological Evaluation

  • A study on the synthesis, characterization, and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents highlighted the potential of these compounds in inhibiting cancer cell growth. These derivatives, designed through computer-aided processes, showed significant antiproliferative effects against various cancer cell lines, indicating their promise as anticancer agents (Feng et al., 2020).

Mechanistic Studies and Chemical Reactions

  • Mechanistic studies have been conducted on the chemistry of urea, exploring reactions with acyloins and butane-2,3-dione (diacetyl) in acid solutions. This research contributes to a deeper understanding of the reactivity and potential applications of urea derivatives in chemical syntheses (Butler & Hussain, 1981).

Spectroscopic Characterization and Computational Study

  • The reactivity of newly synthesized imidazole derivatives, including urea compounds, has been investigated through spectroscopic characterization and computational studies. This research provides insights into the reactive properties of these compounds, offering a basis for developing new materials with specific chemical and physical properties (Hossain et al., 2018).

properties

IUPAC Name

1-[[3-(3,4-dimethoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O6/c1-28-17-7-4-15(5-8-17)10-11-23-21(26)24-13-18-14-25(22(27)31-18)16-6-9-19(29-2)20(12-16)30-3/h4-9,12,18H,10-11,13-14H2,1-3H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKPIFSRONPBDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCC2CN(C(=O)O2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.